molecular formula C7H7BrN2S B7734315 N'-(4-bromophenyl)carbamimidothioic acid

N'-(4-bromophenyl)carbamimidothioic acid

Cat. No.: B7734315
M. Wt: 231.12 g/mol
InChI Key: MRVQULNOKCOGHC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N’-(4-bromophenyl)carbamimidothioic acid is a chemical compound that has garnered interest due to its unique structural properties and potential applications in various fields. This compound is characterized by the presence of a bromophenyl group attached to a carbamimidothioic acid moiety, making it a valuable subject for research in organic chemistry and related disciplines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(4-bromophenyl)carbamimidothioic acid typically involves the reaction of 4-bromophenyl isothiocyanate with appropriate amines under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with the temperature maintained at room temperature to slightly elevated levels. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product in high purity.

Industrial Production Methods

On an industrial scale, the production of N’-(4-bromophenyl)carbamimidothioic acid may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher yields and purity of the final product. Additionally, the use of automated systems can reduce the need for manual intervention, making the process more cost-effective and reproducible.

Chemical Reactions Analysis

Types of Reactions

N’-(4-bromophenyl)carbamimidothioic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

    Reduction: Reduction reactions can convert the carbamimidothioic acid moiety to corresponding amines.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, leading to a wide range of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed, typically in anhydrous solvents.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in the presence of a suitable base to facilitate the substitution reaction.

Major Products Formed

The major products formed from these reactions include sulfonic acid derivatives, amines, and various substituted phenyl derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

N’-(4-bromophenyl)carbamimidothioic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which N’-(4-bromophenyl)carbamimidothioic acid exerts its effects involves interactions with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to the inhibition of key enzymes involved in bacterial cell wall synthesis. In cancer research, the compound has been shown to interfere with cell proliferation pathways, leading to apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-(4-bromophenyl)carbamimidothioic acid is unique due to its specific structural features, which confer distinct reactivity and biological activity

Properties

IUPAC Name

N'-(4-bromophenyl)carbamimidothioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrN2S/c8-5-1-3-6(4-2-5)10-7(9)11/h1-4H,(H3,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRVQULNOKCOGHC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N=C(N)S)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1N=C(N)S)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.